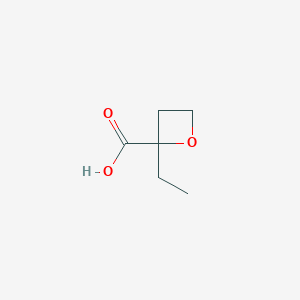

2-Ethyloxetane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxetane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-6(5(7)8)3-4-9-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWBAXCZOHJOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyloxetane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway Overview

The synthesis of 2-Ethyloxetane-2-carboxylic acid can be logically approached through a two-step sequence:

-

Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of ethyl 2-oxobutanoate with ethylene to form ethyl 2-ethyloxetane-2-carboxylate. The Paternò-Büchi reaction is a well-established method for the synthesis of oxetane rings from a carbonyl compound and an alkene.[1][2][3][4][5][6]

-

Saponification: Subsequent hydrolysis of the resulting ethyl ester under mild basic conditions to yield the final product, this compound. This is a standard and effective method for the preparation of carboxylic acids from their corresponding esters, including those with an oxetane core.[7][8]

A critical consideration in this synthesis is the potential instability of the final oxetane-carboxylic acid, which may be prone to isomerization into a lactone, particularly under harsh conditions such as elevated temperatures.[8][9] Therefore, mild reaction and work-up conditions are paramount.

Step 1: Synthesis of Ethyl 2-Ethyloxetane-2-carboxylate via Paternò-Büchi Reaction

The first step employs a photochemical [2+2] cycloaddition between an α-ketoester, ethyl 2-oxobutanoate, and ethylene. The photoexcitation of the carbonyl group in the ketoester allows it to react with the alkene (ethylene) to form the desired four-membered oxetane ring.[4][10]

Experimental Protocol

A solution of ethyl 2-oxobutanoate in a suitable solvent (e.g., benzene or acetonitrile) is prepared in a photochemical reactor equipped with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter for irradiation at λ > 300 nm).[5] The solution is cooled to a controlled temperature (e.g., 0-10 °C) and ethylene gas is bubbled through the solution. The reaction mixture is then irradiated while maintaining a continuous flow of ethylene. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure at a low temperature to avoid decomposition of the product. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value/Description |

| Reactants | Ethyl 2-oxobutanoate, Ethylene (in excess) |

| Solvent | Benzene or Acetonitrile |

| Light Source | High-pressure mercury lamp (λ > 300 nm) |

| Temperature | 0-10 °C |

| Reaction Time | 12-24 hours (monitor for completion) |

| Work-up | Removal of solvent under reduced pressure |

| Purification | Column chromatography on silica gel |

| Expected Yield | 40-60% (based on analogous reactions) |

Experimental Workflow

Step 2: Synthesis of this compound via Saponification

The second step involves the hydrolysis of the ester group of ethyl 2-ethyloxetane-2-carboxylate to the corresponding carboxylic acid. To mitigate the risk of isomerization to a lactone, mild reaction conditions are employed.[11][12]

Experimental Protocol

Ethyl 2-ethyloxetane-2-carboxylate is dissolved in a mixture of methanol and a co-solvent like dichloromethane. A solution of sodium hydroxide in methanol is added dropwise to the ester solution at room temperature. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is carefully acidified with a dilute aqueous acid (e.g., 1 M HCl) at a low temperature (0 °C) to a pH of approximately 3-4. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a low temperature. Due to the potential instability of the product, further purification should be approached with caution, and it may be preferable to use the crude product directly in subsequent steps if possible.

Quantitative Data

| Parameter | Value/Description |

| Reactant | Ethyl 2-Ethyloxetane-2-carboxylate |

| Reagent | Sodium Hydroxide in Methanol |

| Solvent | Methanol/Dichloromethane mixture |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours (monitor for completion) |

| Work-up | Acidification with 1 M HCl at 0 °C, followed by extraction |

| Purification | Use crude or purify with caution (e.g., crystallization) |

| Expected Yield | 80-95% (based on analogous reactions) |

Experimental Workflow

Considerations for Product Stability

As noted, oxetane-carboxylic acids can be susceptible to isomerization, forming lactones, especially upon heating.[9] It is therefore recommended that the final product, this compound, be stored at low temperatures and handled under inert atmosphere if possible. For applications requiring high purity, purification methods that avoid heat, such as crystallization, should be prioritized over distillation.

Conclusion

The proposed two-step synthesis provides a logical and feasible route to this compound for research and development purposes. By employing the Paternò-Büchi reaction followed by a mild saponification, this guide offers a comprehensive framework for the preparation of this valuable oxetane-containing building block. Careful attention to the reaction conditions, particularly during the hydrolysis and purification stages, is crucial to ensure the stability and purity of the final product.

References

- 1. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paterno-Buchi Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 4. Paterno buchi reaction | PPTX [slideshare.net]

- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paterno-Buechi Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Ethyloxetane-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethyloxetane-2-carboxylic acid. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this document compiles predicted values for key parameters and outlines detailed experimental protocols for its synthesis based on established methodologies for analogous compounds. A critical consideration for researchers is the noted instability of many oxetane-carboxylic acids, which can undergo isomerization. This guide addresses this stability concern and provides a logical workflow for the preparation and handling of this compound. All quantitative data is presented in tabular format for clarity, and key chemical pathways are visualized using diagrams.

Introduction

Oxetanes have garnered significant interest in medicinal chemistry as versatile scaffolds that can serve as bioisosteres for carbonyl groups and other functionalities. The incorporation of an oxetane moiety can improve physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity. This compound is a small, functionalized oxetane derivative with potential applications as a building block in the synthesis of more complex molecules for drug discovery. Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and development.

A noteworthy characteristic of many oxetane-carboxylic acids is their propensity to be unstable, readily isomerizing into lactones, particularly when heated or upon prolonged storage. This potential for rearrangement is a critical factor that researchers must consider during synthesis, purification, and storage.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₁₀O₃ | - |

| Molecular Weight | 130.14 g/mol | - |

| pKa | 4.0 - 5.0 | Estimated based on typical values for aliphatic carboxylic acids. The electron-withdrawing effect of the oxetane oxygen may slightly lower the pKa compared to a simple acyclic carboxylic acid. |

| LogP | ~0.5 | Predicted. Indicates moderate lipophilicity. |

| Boiling Point | Not available | Likely to decompose upon heating due to isomerization. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Expected behavior based on the presence of both a polar carboxylic acid group and a nonpolar ethyl group. |

| Stability | Potentially unstable | Prone to isomerization into a lactone, especially upon heating or in the presence of acid.[1] |

Experimental Protocols

The synthesis of this compound can be approached via a two-step process: the synthesis of the corresponding ethyl ester, followed by its saponification.

Synthesis of Ethyl 2-Ethyloxetane-2-carboxylate

This protocol is adapted from methodologies for the synthesis of 2,2-disubstituted oxetanes. One effective method involves a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization.

Materials:

-

Ethyl 2-diazobutanoate

-

2-Bromoethanol

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Benzene (anhydrous)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

O-H Insertion:

-

To a solution of 2-bromoethanol (1.0 mmol) in anhydrous benzene (10 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.005 mmol, 0.5 mol%).

-

Heat the mixture to 80°C.

-

Slowly add a solution of ethyl 2-diazobutanoate (1.1 mmol) in anhydrous benzene (5 mL) to the reaction mixture over 1 hour using a syringe pump.

-

After the addition is complete, maintain the reaction at 80°C for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate bromo-ether.

-

-

C-C Bond Forming Cyclization:

-

Dissolve the purified bromo-ether (1.0 mmol) in anhydrous DMF (40 mL) under an inert atmosphere and cool to 0°C.

-

Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in portions to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain ethyl 2-ethyloxetane-2-carboxylate.

-

Saponification to this compound

This is a standard procedure for the hydrolysis of an ester to a carboxylic acid.

Materials:

-

Ethyl 2-ethyloxetane-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl, e.g., 1 M)

-

Sodium bisulfate (NaHSO₄) solution (for acidification)

-

Standard glassware for hydrolysis and workup

Procedure:

-

Dissolve ethyl 2-ethyloxetane-2-carboxylate (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).

-

Add sodium hydroxide (1.2 mmol) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of a cold aqueous solution of NaHSO₄ or dilute HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Note: Avoid heating the product during concentration and store it at a low temperature to minimize the risk of isomerization.

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Potential Isomerization Pathway

This diagram shows the potential isomerization of this compound into a more stable lactone, a reaction that can be promoted by heat or acid.

Conclusion

While this compound is a potentially valuable building block for drug discovery, researchers should be aware of the limited availability of direct experimental data on its physicochemical properties. The predicted values provided in this guide offer a starting point for its application. The primary challenge in working with this and related compounds is their potential for instability and isomerization. The synthetic protocols outlined, based on established literature for similar structures, provide a rational approach to its preparation. Careful handling and storage at low temperatures are recommended to maintain the integrity of the compound. Further experimental studies are warranted to fully characterize its properties and explore its utility in medicinal chemistry.

References

A Technical Guide to the Predicted Spectral Data of 2-Ethyloxetane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral characteristics of 2-Ethyloxetane-2-carboxylic acid are anticipated based on its constituent functional groups: an oxetane ring, a carboxylic acid, and an ethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | -COOH |

| ~4.7-4.9 | Triplet | 2H | -OCH₂- (oxetane) |

| ~2.7-2.9 | Multiplet | 2H | -CH₂- (oxetane) |

| ~2.0-2.2 | Quartet | 2H | -CH₂-CH₃ (ethyl) |

| ~1.0-1.2 | Triplet | 3H | -CH₂-CH₃ (ethyl) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-185 | -COOH |

| ~80-90 | C-O (quaternary, oxetane) |

| ~70-80 | -OCH₂- (oxetane) |

| ~30-40 | -CH₂- (oxetane) |

| ~25-35 | -CH₂-CH₃ (ethyl) |

| ~8-12 | -CH₂-CH₃ (ethyl) |

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The acidic proton of the carboxylic acid is often broad and may be exchanged with D₂O.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and oxetane functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer)[3][4] |

| ~2970, ~2880 | Medium | C-H stretch (aliphatic) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer)[3] |

| ~980 | Strong | C-O-C stretch (oxetane ring) |

Mass Spectrometry (MS)

The mass spectrum, likely acquired via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 130 | Molecular Ion (M⁺) |

| 101 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 85 | [M - COOH]⁺ (Loss of carboxyl group)[5] |

| 73 | Acylium ion [C₂H₅C(O)OH]⁺ fragment |

| 57 | Oxetane ring fragmentation |

| 45 | [COOH]⁺ |

| 29 | [C₂H₅]⁺ |

Note: The fragmentation of carboxylic acids can be complex. The base peak may result from various pathways, including McLafferty rearrangement if applicable, though it is not favored in this specific structure.[6][7]

Experimental Protocols

The following are general protocols for obtaining the spectral data for a novel compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8] The solution should be clear and homogeneous.

-

Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: The instrument will automatically or manually perform a shimming process to optimize the magnetic field homogeneity.[9]

-

Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbon.[9]

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the crystal.[10]

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[11]

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[11]

-

Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

-

Ionization Method (Electron Ionization - EI):

-

Mass Analysis:

-

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]

-

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Logical Relationships and Workflows

Caption: Predicted ¹H NMR spin system couplings.

Caption: Primary predicted fragmentation pathways in MS.

Caption: Workflow for structural elucidation.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.latech.edu [chem.latech.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. youtube.com [youtube.com]

Navigating the Landscape of 2-Ethyloxetane-2-carboxylic acid: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds has become an increasingly important strategy in modern medicinal chemistry.[1][2] These compact, polar, and three-dimensional motifs can significantly influence the physicochemical properties of a molecule, offering improvements in solubility, metabolic stability, and lipophilicity.[3] This guide provides a comprehensive technical overview of the predicted reactivity and stability of 2-Ethyloxetane-2-carboxylic acid, a molecule of interest for its potential applications in drug discovery. While direct experimental data for this specific compound is limited, this document extrapolates from studies on closely related analogs to provide a foundational understanding for researchers in the field.

Predicted Physicochemical Properties

To provide a baseline for understanding the behavior of this compound, the following table summarizes key physicochemical properties predicted through computational models and comparison with similar structures.

| Property | Predicted Value/Characteristic | Source/Basis of Prediction |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Solid or liquid | Based on related oxetane carboxylic acids |

| Boiling Point | ~240-250 °C at 760 mmHg | Extrapolated from Oxetane-2-carboxylic acid |

| LogP | ~0.5 - 1.0 | Estimated based on the contribution of the ethyl group to the parent acid[4] |

| pKa | ~4-5 | Typical range for carboxylic acids |

| Storage Temperature | -20°C | Recommended for related oxetane carboxylic acids to minimize degradation |

Synthesis and Reactivity

Proposed Synthetic Pathway

The most probable method for the synthesis of this compound involves the saponification of its corresponding ethyl or methyl ester. This two-step process would likely proceed as follows:

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-Oxetane-2-carboxylic acid | C4H6O3 | CID 51557235 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethyloxetane-2-carboxylic acid CAS number and molecular formula

Disclaimer: Direct experimental data, including a registered CAS number, for 2-Ethyloxetane-2-carboxylic acid is not available in the current scientific literature. This guide is a prospective document based on established chemical principles and data from analogous compounds, intended to aid researchers in the synthesis and characterization of this molecule.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique conformational properties and ability to act as bioisosteres for common functional groups make them valuable scaffolds in the design of novel therapeutics. This compound is a substituted oxetane that holds potential as a building block for more complex molecules. This guide provides a hypothetical framework for its synthesis, potential properties, and handling considerations.

Molecular and Physicochemical Properties

While no experimental data for this compound exists, its fundamental properties can be predicted.

| Property | Predicted Value | Basis of Prediction |

| CAS Number | Not Assigned | No registration found in chemical databases. |

| Molecular Formula | C₆H₁₀O₃ | Based on the chemical structure (C₄H₆O₃ for oxetane-2-carboxylic acid + C₂H₄ for the ethyl group). |

| Molecular Weight | 130.14 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a colorless oil or low-melting solid | General property of similar small-molecule carboxylic acids. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and moderately soluble in water. | Based on the presence of a polar carboxylic acid group and a small alkyl chain. |

Proposed Synthetic Pathways

The synthesis of this compound has not been explicitly described. However, two plausible synthetic routes can be proposed based on established methodologies for the synthesis of substituted oxetanes.

Pathway A: Paternò-Büchi Reaction and Subsequent Oxidation

This pathway involves the [2+2] photocycloaddition of an appropriate α-ketoester with an alkene, followed by hydrolysis of the resulting ester.

Workflow Diagram:

A Technical Guide to the Structural Analysis of 2-Substituted Oxetane-2-Carboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This guide provides an in-depth examination of the structural characteristics, stability, and analytical methodologies pertaining to 2-substituted oxetane-2-carboxylic acids. These motifs are of growing interest in medicinal chemistry as bioisosteres and polar scaffolds. However, their practical application is often complicated by a previously under-reported structural instability.

Executive Summary

Oxetane-2-carboxylic acids are valuable building blocks in medicinal chemistry, offering a unique combination of polarity, three-dimensionality, and low molecular weight.[1][2] Despite their synthetic utility, many compounds in this class exhibit inherent instability, readily undergoing intramolecular isomerization to form novel lactone structures, particularly when subjected to heat or prolonged storage.[2][3] This guide details the critical aspects of their structural analysis, providing researchers with the necessary protocols and data to navigate the challenges associated with these promising yet labile molecules. We present a workflow for synthesis and characterization, summarize key structural data derived from X-ray crystallography of the stable isomerized products, and illustrate the underlying chemical pathways.

Synthesis and Handling

The most common laboratory-scale synthesis of 2-substituted oxetane-2-carboxylic acids involves the saponification of their corresponding methyl or ethyl esters.[2][4] Given the propensity for isomerization, careful control of reaction and workup conditions is paramount.

Experimental Protocol: Synthesis via Saponification

This protocol outlines a general procedure for the hydrolysis of an ethyl oxetane-2-carboxylate precursor.

Materials:

-

Ethyl 2-substituted oxetane-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water

-

1 M Sodium bisulfate (NaHSO₄) solution or dilute HCl

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the starting ester in a suitable alcoholic solvent (e.g., methanol or ethanol).

-

Hydrolysis: Add an aqueous solution of NaOH (typically 1 to 2 molar equivalents) to the ester solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the alcoholic solvent under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should be kept low (e.g., < 40°C) to minimize the risk of isomerization.[2]

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add a pre-chilled 1 M NaHSO₄ solution dropwise with vigorous stirring until the pH is acidic (pH ~3-4).[5]

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure, again ensuring the temperature is kept to a minimum.

-

Analysis and Storage: Immediately analyze the final product for purity (e.g., by ¹H NMR). For storage, keep the compound in a cool, dark place, preferably under an inert atmosphere. Long-term storage at room temperature is not recommended for many derivatives.[4]

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the preparation of 2-substituted oxetane-2-carboxylic acids.

Caption: General workflow for the synthesis of oxetane-2-carboxylic acids.

Structural Instability: Isomerization to Lactones

A key characteristic of many 2-substituted oxetane-2-carboxylic acids is their tendency to isomerize into more stable lactone ring systems.[2] This intramolecular rearrangement is believed to proceed via protonation of the oxetane oxygen by the carboxylic acid group, followed by nucleophilic attack of the carboxylate onto one of the oxetane methylene carbons, leading to ring-opening and formation of a new, larger ring.[1]

This transformation is often accelerated by heat, with some compounds isomerizing completely after heating at 50-100°C.[4][5] The stability is highly dependent on the substituent at the 2-position; bulky aromatic groups or the presence of basic functionalities that can form zwitterions may increase stability.[2]

Isomerization Pathway

The diagram below illustrates the proposed mechanism for this structural rearrangement.

Caption: Proposed pathway for the isomerization of oxetane-2-carboxylic acids.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and assessing the purity of these compounds, especially given their potential for isomerization.

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the primary tool for monitoring the conversion of the starting ester, confirming the structure of the acid product, and detecting the presence of any isomerized lactone impurity.[5]

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][7]

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Carboxylic Acid Proton: Look for a characteristic broad singlet in the downfield region, typically between 10-12 ppm.[8]

-

Oxetane Protons: The protons on the oxetane ring typically appear as multiplets in the range of 2.5-5.0 ppm.

-

Isomerization Check: The formation of the lactone product will result in the appearance of a new set of distinct signals and a corresponding decrease in the integration of the signals for the acid. The disappearance of the broad carboxylic acid proton is a key indicator.

-

Experimental Protocol: Single-Crystal X-ray Diffraction

Due to the instability of the acid form, obtaining crystals suitable for X-ray diffraction is often challenging. In many cases, crystallographic analysis is performed on the more stable, rearranged lactone product to confirm its structure unambiguously.[2]

Procedure:

-

Crystal Growth: Grow single crystals of the compound (often the lactone isomer) by slow evaporation of a saturated solution, solvent layering, or vapor diffusion.

-

Crystal Mounting: Select a suitable crystal (typically < 0.5 mm) and mount it on a goniometer head.[2]

-

Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other established algorithms. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]

Workflow for Structural Analysis

The following diagram outlines the typical workflow for comprehensive structural characterization.

Caption: Integrated workflow for the structural analysis of target compounds.

Quantitative Structural Data

As noted, obtaining high-quality crystals of the parent 2-substituted oxetane-2-carboxylic acids is difficult due to their instability. The crystallographic data available in the literature often corresponds to their stable isomerization products. The tables below summarize representative structural parameters for these related lactone systems, derived from published crystallographic data.

Note: The following data are for the isomerized lactone products, not the parent oxetane-2-carboxylic acids.

Table 1: Selected Bond Lengths for Isomerized Lactone Products

| CCDC Deposition No. | Compound Type | Bond | Length (Å) |

| 2090821 | Spirocyclic Lactone | C=O | 1.21 |

| O-C=O | 1.35 | ||

| C-O (Ester) | 1.46 | ||

| 2096431 | Bicyclic Lactone | C=O | 1.20 |

| O-C=O | 1.34 | ||

| C-O (Ester) | 1.47 |

Table 2: Selected Bond Angles for Isomerized Lactone Products

| CCDC Deposition No. | Compound Type | Angle | Angle (°) |

| 2090821 | Spirocyclic Lactone | O-C=O | 120.5 |

| C-O-C=O | 117.8 | ||

| 2096431 | Bicyclic Lactone | O-C=O | 121.1 |

| C-O-C=O | 116.5 |

Data sourced from crystallographic information files corresponding to the CCDC numbers cited in related literature.[2][10]

Conclusion

The structural analysis of 2-substituted oxetane-2-carboxylic acids requires careful consideration of their inherent instability and propensity to isomerize into lactones. Standard synthetic procedures must be adapted with low-temperature workups to isolate the desired acids. ¹H NMR spectroscopy serves as an indispensable tool for monitoring these transformations and confirming product identity in solution. While crystallographic data on the parent acids are scarce, analysis of their stable lactone rearrangement products provides definitive structural confirmation of the isomerization pathway and offers valuable insights into the conformational preferences of these heterocyclic systems. Researchers working with this class of compounds should remain vigilant about their stability to ensure reliable and reproducible results in synthetic and drug discovery applications.

References

- 1. rigaku.com [rigaku.com]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. excillum.com [excillum.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

2-Ethyloxetane-2-carboxylic Acid: An Inquiry into its Biological Potential

A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for 2-Ethyloxetane-2-carboxylic acid. While the broader class of oxetane-containing molecules has garnered significant interest in medicinal chemistry, this particular derivative remains uncharacterized in terms of its interactions with biological systems. This technical guide will, therefore, summarize the current landscape of oxetane research, highlighting the potential therapeutic applications and the general synthetic and stability considerations for this class of compounds, which may inform future investigations into this compound.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile structural motif in drug discovery. Its incorporation into lead compounds can favorably modulate key physicochemical properties. Research indicates that the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of parent molecules.[1][2] Furthermore, it can act as a bioisostere for carbonyl groups, offering a stable, non-planar alternative that can influence molecular conformation and receptor binding.[1][3]

The Promise of Oxetane Carboxylic Acids in Drug Discovery

Oxetane-carboxylic acids, in particular, have been explored as both bioactive compounds and key synthetic intermediates.[1][2] The carboxylic acid functional group provides a handle for further chemical modification and can participate in crucial interactions with biological targets, such as hydrogen bonding. The combination of the oxetane ring and a carboxylic acid moiety presents a unique chemical space for the design of novel therapeutics across various disease areas, including cancer, viral infections, and metabolic disorders.[4][5]

Despite the potential, a critical consideration for this class of compounds is their inherent stability. Studies have shown that some oxetane-carboxylic acids are prone to isomerization, rearranging into lactone structures, particularly when subjected to heat or prolonged storage at room temperature.[1][2] This instability underscores the importance of careful handling and characterization of these molecules in any experimental setting.

Future Directions for this compound Research

Given the lack of specific data, the biological activity of this compound remains a matter of speculation. Future research endeavors should focus on the following areas:

-

Target Identification: High-throughput screening against a diverse panel of biological targets could uncover potential areas of activity.

-

In Vitro Assays: A battery of in vitro assays, including cytotoxicity, metabolic stability, and specific enzyme or receptor binding assays, would be necessary to build a preliminary biological profile.

-

Structural Biology: Co-crystallization studies with any identified protein targets would provide invaluable insights into the binding mode and guide further structure-activity relationship (SAR) studies.

To initiate such a research program, a logical first step would be to perform a broad, unbiased screen to identify any potential biological interactions.

Below is a conceptual workflow for a preliminary biological evaluation of this compound.

References

- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Ethyl-oxetane | C5H10O | CID 521218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2S)-Oxetane-2-carboxylic acid | C4H6O3 | CID 51557235 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. Its unique combination of properties, including high polarity, metabolic stability, and a three-dimensional structure, allows for the fine-tuning of the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the discovery and history of oxetane-containing compounds, detailed experimental protocols for their synthesis, and a comprehensive overview of their impact on drug design. Quantitative data from matched-pair analyses are presented to illustrate the tangible benefits of incorporating this motif, and key biological pathways influenced by oxetane-containing drugs are visualized.

A Historical Perspective: From Obscurity to "Rediscovery"

The first synthesis of the parent, unsubstituted oxetane was reported by Reboul in the 1870s.[1] For nearly a century, this strained heterocycle remained largely an academic curiosity. A significant milestone in oxetane synthesis was the discovery of the Paternò–Büchi reaction in 1909 by Emanuele Paternò and its subsequent development by George Büchi.[2][3] This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct route to the oxetane core, though its synthetic utility was not fully realized for many years.

The "rediscovery" of the oxetane ring in the early 2000s, spearheaded by the influential work of Carreira and colleagues, marked a turning point.[4] Their research demonstrated that 3,3-disubstituted oxetanes could serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a strategy to improve the metabolic stability and aqueous solubility of drug candidates.[4][5] This pivotal work ignited significant interest within the pharmaceutical industry, leading to the widespread incorporation of the oxetane motif in drug discovery programs.

Physicochemical Impact of the Oxetane Moiety: A Quantitative Analysis

The introduction of an oxetane ring into a molecule can profoundly alter its physicochemical properties. These changes are often beneficial for developing drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles.

Modulation of Lipophilicity and Solubility

The polar nature of the ether linkage within the strained four-membered ring generally leads to a decrease in lipophilicity (LogD) and an increase in aqueous solubility. However, the overall effect is context-dependent, influenced by the substitution pattern and the surrounding molecular architecture.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating an oxetane is the enhancement of metabolic stability. The oxetane ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile groups, such as gem-dimethyl moieties, with an oxetane, the metabolic half-life of a compound can be significantly extended.

Reduction of Amine Basicity (pKa)

The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a proximal amine. This effect is most pronounced when the oxetane is in the α-position to the amine and can be a valuable tool for medicinal chemists to modulate the ionization state of a molecule at physiological pH, which can impact its target engagement, selectivity, and off-target effects. An oxetane α to an amine can reduce the pKaH of the amine by approximately 2.7 units.[4]

Table 1: Quantitative Comparison of Physicochemical Properties of Matched Molecular Pairs

| Parent Compound | Oxetane-Containing Analog | Property | Parent Value | Analog Value | Fold Change / Difference | Reference |

| Compound with gem-dimethyl group | Analog with 3,3-disubstituted oxetane | Aqueous Solubility | - | - | 4x to >4000x increase | [6] |

| Diaryl Ketone | 3,3-Diaryloxetane | LogD | Varies | Varies | Generally improved (lower) vs. other alkyl linkers | [7] |

| Diaryl Ketone | 3,3-Diaryloxetane | Metabolic Stability | Varies | Little change | Improved vs. other isosteric equivalents | [7] |

| Entospletinib (Morpholine) | Analog with 4-Oxetanyl-piperazine | Calculated pKaH | 8.0 | 6.4 | -1.6 | [4] |

| Entospletinib (Morpholine) | Analog with 4-Oxetanyl-piperazine | T-cell vs. B-cell Selectivity | 5 | 10 | 2x increase | [4] |

| Amine | Amine with α-oxetane | pKaH | 9.9 | 7.2 | -2.7 | [4] |

| Benzamide | 3-Aryl-3-amino-oxetane | LogD (average) | 1.61 | 1.68 | +0.07 | [8] |

| Benzamide | 3-Aryl-3-amino-oxetane | Aqueous Solubility | - | - | Generally increased | [8] |

| Lead with Dimethylisoxazole | Analog with Methoxymethyl-oxetane | LogD | - | 1.9 | Lowered | [9] |

| Lead with Dimethylisoxazole | Analog with Methoxymethyl-oxetane | Metabolic Stability & Solubility | Poor | Drastically improved | - | [9] |

| MMP-13 Inhibitor (Methyl group) | Analog with Oxetane | Aqueous Solubility | Poor | Significantly improved | - | [10] |

| MMP-13 Inhibitor (Methyl group) | Analog with Oxetane | Metabolic Stability | Poor | Significantly improved | - | [10] |

Key Synthetic Strategies and Experimental Protocols

The synthesis of oxetane-containing compounds can be broadly categorized into two approaches: de novo construction of the four-membered ring and the derivatization of pre-existing oxetane building blocks.

De Novo Oxetane Ring Synthesis

This [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene remains a fundamental method for oxetane synthesis.

Experimental Protocol: Paterno-Büchi Reaction of Benzaldehyde and Furan [1][11]

Materials:

-

Benzaldehyde

-

Furan

-

Non-polar solvent (e.g., benzene or cyclohexane)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for irradiation at ~300 nm)

-

Quartz or Pyrex reaction vessel

Procedure:

-

A solution of benzaldehyde (e.g., 0.1 M) and a slight excess of furan (e.g., 0.12 M) in a non-polar solvent is prepared in the reaction vessel.

-

The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited state and side reactions.

-

The reaction vessel is placed in the photoreactor and irradiated with UV light at room temperature. The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of exo and endo isomers of the oxetane adduct, is purified by column chromatography on silica gel.

The intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position is a widely used and versatile method for forming the oxetane ring.

Experimental Protocol: Williamson Ether Synthesis from a 1,3-Diol [12][13]

Materials:

-

A 1,3-diol

-

A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

-

A suitable activating agent for one of the hydroxyl groups (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) or a halogenating agent.

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

-

Monofunctionalization of the 1,3-diol: The 1,3-diol is selectively functionalized at one of the hydroxyl groups to introduce a good leaving group. For example, reaction with one equivalent of TsCl in the presence of a base like pyridine at 0 °C to room temperature yields the monotosylate.

-

Cyclization: The resulting alcohol-tosylate is dissolved in an anhydrous aprotic solvent. A strong base (e.g., NaH, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to effect cyclization. The reaction is monitored by TLC.

-

Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude oxetane is purified by column chromatography on silica gel.

Synthesis and Derivatization of Oxetane Building Blocks

The increasing demand for oxetane-containing compounds has led to the development of robust syntheses for key building blocks, most notably 3-oxetanone.

A practical, multi-step synthesis of 3-oxetanone was developed by Carreira and coworkers, starting from dihydroxyacetone.

Experimental Protocol: Synthesis of 3-Oxetanone from Dihydroxyacetone [14][15]

Materials:

-

1,3-Dichloroacetone

-

Ethylene glycol

-

A suitable solvent (e.g., toluene)

-

An acid catalyst (e.g., p-toluenesulfonic acid)

-

An aqueous base (e.g., sodium hydroxide solution)

-

An oxidizing agent for the final step (not detailed in the simplified search results, but would be required to go from oxetan-3-ol to 3-oxetanone)

Simplified Two-Step Procedure from a Patent: [14]

-

Carbonyl Protection and Cyclization: 1,3-Dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst to form a protected intermediate. This is followed by a ring-closing reaction in the presence of an alkaline aqueous solution to form a bicyclic precursor to 3-oxetanone.

-

Hydrolysis: The resulting compound is heated in water with a catalyst (e.g., phosphoric acid or p-toluenesulfonic acid) to hydrolyze the protecting group and yield 3-oxetanone. The product is then extracted with an organic solvent, and purified by distillation.

Application in Drug Discovery: Case Studies and Biological Pathways

The strategic incorporation of the oxetane motif has led to the development of several clinical candidates across various therapeutic areas.

Crenolanib: A FLT3 and PDGFR Inhibitor

Crenolanib is an investigational tyrosine kinase inhibitor containing an oxetane moiety. It targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR), which are implicated in various cancers. The signaling pathways inhibited by crenolanib are crucial for cell proliferation and survival.

Synthesis of Oxetane-Containing Drug Candidates: A Workflow

The synthesis of complex drug molecules often involves the late-stage introduction of the oxetane moiety, typically through the coupling of a functionalized oxetane building block with a larger scaffold. The synthesis of Ziresovir, an RSV fusion protein inhibitor, provides a good example of this strategy.

Conclusion

The journey of the oxetane ring from its initial discovery to its current status as a privileged scaffold in medicinal chemistry underscores the dynamic nature of drug design. Its ability to favorably modulate key physicochemical properties has been demonstrated in numerous drug discovery campaigns. The synthetic methodologies for accessing and functionalizing this strained heterocycle continue to evolve, promising even broader applications in the future. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and impact of the oxetane motif is essential for leveraging its full potential in the design of next-generation therapeutics.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 15. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2-Ethyloxetane-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloxetane-2-carboxylic acid is a unique molecule incorporating both a strained oxetane ring and a carboxylic acid functional group. The oxetane moiety is of increasing interest in medicinal chemistry as it can serve as a carbonyl mimic, potentially improving metabolic stability, aqueous solubility, and lipophilicity.[1] The carboxylic acid group provides a handle for further chemical modification and influences the compound's physicochemical properties, including its solubility. A thorough understanding of its solubility in a range of organic solvents is critical for its application in synthesis, purification, formulation, and various screening assays.

Data Presentation

The systematic recording of experimentally determined solubility data is crucial for comparison and interpretation. The following table structure is recommended for documenting the solubility of this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Acetonitrile | ||||

| e.g., Toluene | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., n-Heptane | ||||

| e.g., Dimethyl Sulfoxide | ||||

| e.g., Water |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established principles of solubility testing for organic compounds.[2][3][4][5]

1. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility characteristics.

-

Objective: To classify the compound's solubility in a range of common laboratory solvents.

-

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

A selection of organic solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile, toluene, tetrahydrofuran, n-heptane, dimethyl sulfoxide)

-

Water (deionized)

-

5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

-

5% (w/v) aqueous sodium hydroxide (NaOH) solution

-

5% (v/v) aqueous hydrochloric acid (HCl) solution

-

-

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Visually inspect the mixture against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

-

For aqueous solutions, the solubility in acidic (HCl) and basic (NaOH, NaHCO₃) media should be tested to understand the impact of pH on solubility, which is characteristic of carboxylic acids.[2][3][4][6] The generation of bubbles upon addition of NaHCO₃ is a strong indicator of a carboxylic acid.[4]

-

2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

-

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent.

-

Materials:

-

This compound

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

A means for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

-

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 2.0 mL) of the selected solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time may need to be determined empirically.

-

After equilibration, allow the vial to stand undisturbed for a short period to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry glass vial.

-

Record the exact weight of the vial with the solution.

-

Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the dried solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL by subtracting the initial vial weight from the final weight and dividing by the volume of the aliquot taken.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for solubility determination.

References

- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

Methodological & Application

Preparation of 2-Ethyloxetane-2-carboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-ethyloxetane-2-carboxylic acid and its derivatives. The oxetane motif is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] These compounds are valuable building blocks in drug discovery programs.

Synthetic Strategy Overview

The primary synthetic route to this compound derivatives involves a two-step sequence:

-

Rhodium-Catalyzed O-H Insertion: A diazo compound is reacted with a suitable alcohol in the presence of a rhodium catalyst to form an ether intermediate.

-

Intramolecular C-C Bond-Forming Cyclization: The ether intermediate undergoes an intramolecular nucleophilic substitution to form the oxetane ring.

The resulting ester can then be hydrolyzed to the carboxylic acid or converted to other derivatives, such as amides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethyloxetane-2-carboxylate

This protocol is adapted from the general procedure for the synthesis of 2,2-disubstituted oxetanes.[1][2][3]

Step 1: Rhodium-Catalyzed O-H Insertion

Materials:

-

Ethyl 2-diazo-butanoate

-

2-Bromoethanol

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Anhydrous benzene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of ethyl 2-diazo-butanoate (1.1 equiv.) in anhydrous benzene (0.1 M) under an inert atmosphere, add 2-bromoethanol (1.0 equiv.).

-

Add rhodium(II) acetate dimer (0.5 mol%) to the stirred solution.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC until the diazo compound is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(2-bromoethoxy)-butanoate.

Step 2: Intramolecular C-C Bond-Forming Cyclization

Materials:

-

Ethyl 2-(2-bromoethoxy)-butanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF (0.025 M) at 0 °C under an inert atmosphere, add a solution of ethyl 2-(2-bromoethoxy)-butanoate (1.0 equiv.) in anhydrous DMF.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-ethyloxetane-2-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the corresponding ethyl ester. It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon storage or heating.[4]

Materials:

-

Ethyl 2-ethyloxetane-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Dissolve ethyl 2-ethyloxetane-2-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5-2.0 equiv.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Due to potential instability, it is advisable to use the carboxylic acid immediately in the next step or store it at low temperatures.

Protocol 3: Synthesis of 2-Ethyloxetane-2-carboxamide Derivatives

This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Desired amine (e.g., morpholine, benzylamine)

-

Coupling agent (e.g., TBTU, HATU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous dichloromethane (DCM) or DMF

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM or DMF under an inert atmosphere.

-

Add the desired amine (1.1 equiv.) and the organic base (2.0 equiv.).

-

Add the coupling agent (1.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethyloxetane-2-carboxamide.

Data Presentation

The following tables summarize representative yields for the synthesis of 2,2-disubstituted oxetane esters based on literature data for analogous compounds.[1][5] Actual yields for the 2-ethyl derivatives may vary.

Table 1: Representative Yields for the Synthesis of Ethyl 2,2-Disubstituted Oxetane-2-carboxylates

| Starting Diazo Compound | Alcohol | O-H Insertion Yield (%) | Cyclization Yield (%) | Overall Yield (%) |

| Ethyl 2-diazo-acetate | 2-Bromoethanol | ~75-85 | ~70-80 | ~52-68 |

| Diethyl diazomalonate | 2-Bromoethanol | ~70-80 | ~70-75 | ~49-60 |

Table 2: Characterization Data for Representative 2,2-Disubstituted Oxetanes

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| Diethyl oxetane-2,2-dicarboxylate | 4.65 (t, 2H), 4.25 (q, 4H), 2.95 (t, 2H), 1.28 (t, 6H) | 167.5, 85.0, 62.0, 61.5, 25.0, 14.0 | [M+H]⁺ expected |

| Ethyl 2-phenyloxetane-2-carboxylate | 7.4-7.2 (m, 5H), 4.7-4.6 (m, 2H), 4.2 (q, 2H), 3.0-2.8 (m, 2H), 1.2 (t, 3H) | 169.0, 138.0, 128.5, 128.0, 126.0, 88.0, 61.5, 61.0, 26.0, 14.0 | [M+H]⁺ expected |

Applications in Drug Development

The incorporation of the this compound moiety into drug candidates can modulate their physicochemical and pharmacokinetic properties.[6][7] For instance, the oxetane ring can act as a polar, rigid scaffold that can influence ligand-receptor interactions.

The derivatives of this compound can be incorporated into various molecular scaffolds to explore new chemical space and develop novel therapeutic agents. Their impact on properties such as solubility, metabolic stability, and cell permeability can be systematically evaluated during the lead optimization phase of a drug discovery project.

References

- 1. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 2. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Ethyloxetane-2-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloxetane-2-carboxylic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The oxetane motif is increasingly recognized in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates.[1] As a compact, polar, and three-dimensional scaffold, the oxetane ring can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to enhanced aqueous solubility, metabolic stability, and reduced lipophilicity.[1]

This document provides an overview of the applications of this compound, along with detailed protocols for its synthesis and key reactions. It is important to note that many oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, especially upon heating or during storage.[1] This inherent reactivity should be a key consideration in experimental design.

Key Applications

The primary synthetic utility of this compound and its analogs stems from two main types of transformations: decarboxylative functionalization and ring-opening reactions. These pathways allow for the introduction of the 2-ethyloxetane moiety into a variety of molecular scaffolds.

Decarboxylative Reactions

Photoredox-catalyzed decarboxylation is a powerful method for converting 2-alkyloxetane-2-carboxylic acids into reactive intermediates that can participate in a range of bond-forming reactions. This approach offers a mild alternative to traditional methods that may require harsh conditions.

-

Hydrodecarboxylation: This reaction replaces the carboxylic acid group with a hydrogen atom, providing access to 2-ethyloxetane.

-

Decarboxylative Alkylation and Arylation: The radical intermediate generated upon decarboxylation can be trapped by various coupling partners, such as activated alkenes or (hetero)aryl halides, to form new carbon-carbon bonds.

Ring-Opening Reactions

The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity of the ring-opening is influenced by steric and electronic factors.[2]

-

Nucleophilic Attack at C4: Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered C4 position, resulting in γ-hydroxy carboxylic acids.

-

Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is activated, facilitating attack by weaker nucleophiles at the more substituted C2 position.

Data Presentation

Table 1: Representative Photoredox Hydrodecarboxylation of 2-Aryl-Oxetane-2-Carboxylic Acids

| Entry | Aryl Substituent | Alkene Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | p-Tolyl | Styrene | 2-(p-tolyl)-3-phenyloxetane | 85 | >20:1 |

| 2 | Phenyl | α-Methylstyrene | 2-phenyl-3-methyl-3-phenyloxetane | 78 | 1.5:1 |

| 3 | 4-Fluorophenyl | 1,1-Diphenylethylene | 2-(4-fluorophenyl)-3,3-diphenyloxetane | 92 | N/A |

Data adapted from analogous reactions of 2-aryl-oxetane-2-carboxylic acids for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical Procedure based on Analogs)

This protocol is a hypothetical procedure based on the general synthesis of 2-substituted oxetane-2-carboxylic acids, which often involves the [2+2] cycloaddition of a ketone with an alkene, followed by oxidation.

Materials:

-

Butan-2-one

-

Allene

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂)

-

Oxidizing Agent (e.g., RuCl₃, NaIO₄)

-

Solvents: Dichloromethane (DCM), Acetonitrile, Water, Ethyl Acetate

-

Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

[2+2] Cycloaddition:

-

To a solution of butan-2-one (1.0 eq) in DCM at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq).

-

Bubble allene gas (1.5 eq) through the solution for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 2-ethyl-2-methylideneoxetane.

-

-

Oxidative Cleavage:

-

Dissolve the 2-ethyl-2-methylideneoxetane (1.0 eq) in a mixture of acetonitrile, water, and ethyl acetate (1:1:1).

-

Add RuCl₃ (0.02 eq) and NaIO₄ (4.0 eq) to the solution.

-

Stir vigorously at room temperature for 4 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to afford this compound.

-

Protocol 2: Photoredox-Catalyzed Hydrodecarboxylation of a 2-Alkyloxetane-2-carboxylic Acid (Adapted from Aryl Analogs)

Materials:

-

This compound (1.0 eq)

-

Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

-

H-atom donor (e.g., Hantzsch ester or a thiol, 1.5 eq)

-

Base (e.g., diisopropylethylamine - DIPEA, 1.2 eq)

-

Degassed solvent (e.g., DMSO or DMF)

-

Blue LED light source (450-460 nm)

Procedure:

-

To a reaction vial, add this compound, the photocatalyst, the H-atom donor, and the base.

-

Add the degassed solvent and seal the vial.

-

Place the reaction mixture under irradiation with a blue LED light source, ensuring efficient stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 2-ethyloxetane.

Protocol 3: Nucleophilic Ring-Opening with a Thiol Nucleophile

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.2 eq)

-

Base (e.g., NaH or K₂CO₃, 1.1 eq)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of thiophenol in the chosen solvent, add the base at 0 °C and stir for 15 minutes to form the thiolate.

-

Add a solution of this compound in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 4-hydroxy-2-ethyl-2-(phenylthio)butanoic acid.

Visualizations

Caption: Synthetic pathway to this compound.

References

2-Ethyloxetane-2-carboxylic Acid: A Versatile Building Block for Modern Medicinal Chemistry

Application Notes & Protocols

Introduction